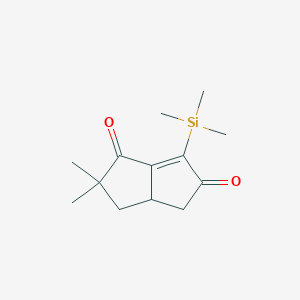
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a pentalenedione core and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pentalenedione Core: This can be achieved through cyclization reactions involving diketones and appropriate catalysts.
Introduction of the Trimethylsilyl Group: This step usually involves silylation reactions using reagents like trimethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the diketone core can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indene, 2,3,3a,4-tetrahydro-3,3a,6-trimethyl-1-(1-methylethyl)-: This compound has a similar tetrahydro structure but differs in its functional groups and overall reactivity.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another similar compound used in various chemical reactions.
Eigenschaften
CAS-Nummer |
147297-24-3 |
|---|---|
Molekularformel |
C13H20O2Si |
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
2,2-dimethyl-6-trimethylsilyl-3a,4-dihydro-3H-pentalene-1,5-dione |
InChI |
InChI=1S/C13H20O2Si/c1-13(2)7-8-6-9(14)11(16(3,4)5)10(8)12(13)15/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
UERCOKAZSGHVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2CC(=O)C(=C2C1=O)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
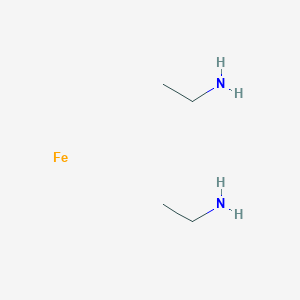
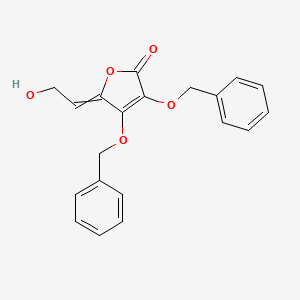
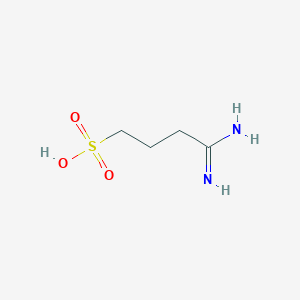

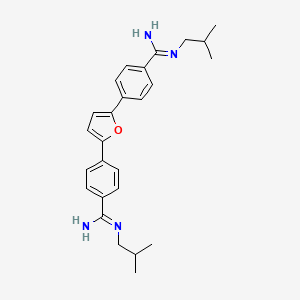
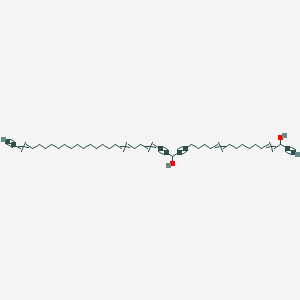
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)

![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)


![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
